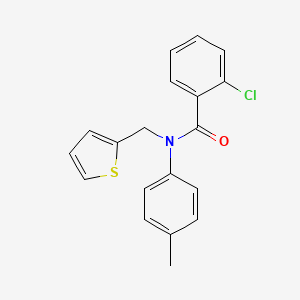![molecular formula C23H37N3O2 B11351898 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11351898.png)
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Seine Struktur umfasst eine Phenoxygruppe, einen Piperazinring und eine Cyclohexylmethylgruppe, was es zu einem vielseitigen Molekül für chemische Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamid umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt mit der Herstellung von 3,4-Dimethylphenol, das dann mit Propanoylchlorid zu 3,4-Dimethylphenoxypropanoylchlorid umgesetzt wird. Diese Zwischenverbindung wird dann unter kontrollierten Bedingungen mit 1-(4-Methylpiperazin-1-yl)cyclohexylmethanamin umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring oder an der Phenoxygruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenoxy- oder Piperazinderivaten.
Wissenschaftliche Forschungsanwendungen
N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde.
Medizin: Erforscht auf seine pharmakologischen Eigenschaften und potentiellen therapeutischen Anwendungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Pfade aufzuklären.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3,5-Dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanon
- (2,3-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanon
Einzigartigkeit
N-{[1-(4-Methylpiperazin-1-yl)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die eine besondere chemische Reaktivität und potentielle Anwendungen verleihen. Seine Struktur ermöglicht vielseitige Modifikationen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industriezwecke macht.
Eigenschaften
Molekularformel |
C23H37N3O2 |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C23H37N3O2/c1-18-8-9-21(16-19(18)2)28-20(3)22(27)24-17-23(10-6-5-7-11-23)26-14-12-25(4)13-15-26/h8-9,16,20H,5-7,10-15,17H2,1-4H3,(H,24,27) |
InChI-Schlüssel |
NXIOWHCSXDXHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2(CCCCC2)N3CCN(CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11351855.png)
![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11351862.png)

![Ethyl 6-methyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351866.png)
![5-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11351871.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351876.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide](/img/structure/B11351880.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351885.png)
![2-[1-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11351887.png)
![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11351892.png)
![2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11351893.png)
![N-(3-chlorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351904.png)
![N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351910.png)
